molecular formula C20H24O5 B1195811 4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol

4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol

Cat. No.: B1195811
M. Wt: 344.4 g/mol
InChI Key: WCFYXOLUODJLKB-QONXFYDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of hydroxy, methoxy, and propenyl groups attached to a propanol backbone, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the reaction of a suitable phenol derivative with a methoxy-substituted benzaldehyde under basic conditions to form the hydroxyphenyl intermediate.

    Propenylation: The hydroxyphenyl intermediate is then subjected to propenylation using a suitable propenylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

    Coupling Reaction: The propenylated intermediate is coupled with another methoxy-substituted phenol derivative using a coupling reagent like palladium on carbon (Pd/C) under hydrogenation conditions.

    Reduction: The final step involves the reduction of the coupled product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and propenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Substituted phenols, ethers

Scientific Research Applications

4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-propanol: A stereoisomer with similar structural features but different spatial arrangement.

    (1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-butanol: A homolog with an additional carbon atom in the backbone.

    (1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-ethanol: A homolog with one fewer carbon atom in the backbone.

Uniqueness

4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol is unique due to its specific stereochemistry and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O5/c1-5-6-14-7-10-17(19(11-14)24-4)25-13(2)20(22)15-8-9-16(21)18(12-15)23-3/h5-13,20-22H,1-4H3/b6-5+/t13-,20+/m0/s1

InChI Key

WCFYXOLUODJLKB-QONXFYDISA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O[C@@H](C)[C@H](C2=CC(=C(C=C2)O)OC)O)OC

SMILES

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)O)OC)O)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)O)OC)O)OC

Synonyms

8-O-4'-type neolignan
machilin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol
Reactant of Route 2
4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol
Reactant of Route 4
4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol
Reactant of Route 5
4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol
Reactant of Route 6
4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol

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